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Compound of Interest

Compound Name: triphenylstannanylium chloride

Cat. No.: B032135 Get Quote

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organometallic chemistry, the precise characterization of reactive

species is paramount. This guide provides an in-depth spectroscopic comparison of the

triphenylstannanylium cation ([Ph₃Sn]⁺), in the form of its chloride salt, with its common

precursors: tetraphenyltin (SnPh₄) and triphenyltin chloride (Ph₃SnCl). Understanding the

distinct spectroscopic signatures of these compounds is crucial for monitoring reaction

progress, confirming structural integrity, and elucidating reaction mechanisms in various

applications, including catalysis and drug development.

From Tetrahedral Precursors to a Tricoordinate
Cation: A Structural Overview
The journey from the stable, tetra-coordinate precursors to the reactive, tri-coordinate

triphenylstannanylium cation involves a fundamental change in the coordination geometry and

electronic environment around the tin atom. This transformation is the key to understanding the

significant shifts observed in their respective spectra.
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Figure 1: Conceptual workflow from precursors to the triphenylstannanylium cation.

A Comparative Analysis of Spectroscopic Data
The distinct electronic and structural features of tetraphenyltin, triphenyltin chloride, and the

triphenylstannanylium cation are reflected in their Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.
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Spectroscopic
Technique

Tetraphenyltin
(SnPh₄)

Triphenyltin
Chloride (Ph₃SnCl)

Triphenylstannanyl
ium Cation
([Ph₃Sn]⁺)

¹¹⁹Sn NMR (δ, ppm) ~ -128 ~ -47 to -50

Expected to be

significantly downfield

(> +200)

¹³C NMR (δ, ppm)

ipso-C: ~137.4ortho-

C: ~136.9meta-C:

~128.8para-C: ~128.2

ipso-C: ~136.5ortho-

C: ~136.1meta-C:

~129.2para-C: ~130.2

Expected downfield

shifts for all carbons,

particularly the ipso-

carbon.

IR (ν, cm⁻¹) Sn-C stretch: ~457

Sn-Cl stretch: ~330-

340Sn-C stretch:

~450

Sn-C stretch expected

at a higher frequency

than precursors.

Mass Spectrometry

(m/z)

Base peak at 351 ([M-

Ph]⁺)

Molecular ion peak at

386 ([M]⁺)Base peak

at 351 ([M-Cl]⁺)

Molecular ion peak at

351 ([M]⁺)

Table 1: Summary of key spectroscopic data for triphenylstannanylium chloride and its

precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Tin Nucleus and its Environment
¹¹⁹Sn NMR Spectroscopy is a powerful tool for directly observing the electronic environment of

the tin atom. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being

the most commonly studied due to its favorable sensitivity and natural abundance.[1]

Tetraphenyltin (SnPh₄): In its symmetrical tetrahedral geometry, the tin atom is well-shielded,

resulting in a ¹¹⁹Sn NMR chemical shift of approximately -128 ppm.

Triphenyltin Chloride (Ph₃SnCl): The replacement of a phenyl group with a more

electronegative chlorine atom deshields the tin nucleus, causing a downfield shift in the ¹¹⁹Sn

NMR signal to the range of -47 to -50 ppm.
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Triphenylstannanylium Cation ([Ph₃Sn]⁺): The formation of the tricoordinate stannylium

cation leads to a significant increase in the s-character of the Sn-C bonds and a substantial

deshielding of the tin nucleus. While experimental data for the chloride salt is scarce due to

its high reactivity, studies on triphenylstannanylium salts with non-coordinating anions, such

as tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻), show a dramatic downfield shift to over

+200 ppm. This pronounced shift is a definitive indicator of the formation of the cationic tin

center.

¹³C NMR Spectroscopy provides insights into the carbon framework of the phenyl rings and

how it is influenced by the tin center.

Tetraphenyltin (SnPh₄): The ¹³C NMR spectrum displays four distinct signals for the phenyl

carbons, with the ipso-carbon (the carbon directly attached to tin) appearing at approximately

137.4 ppm.[2][3][4]

Triphenyltin Chloride (Ph₃SnCl): The introduction of the chlorine atom causes slight shifts in

the phenyl carbon resonances compared to tetraphenyltin.

Triphenylstannanylium Cation ([Ph₃Sn]⁺): The positive charge on the tin atom leads to a

general downfield shift of all phenyl carbon signals due to the inductive effect. The most

significant shift is expected for the ipso-carbon, reflecting the increased polarization of the

Sn-C bond.

Infrared (IR) Spectroscopy: Observing Key Vibrational
Modes
IR spectroscopy is instrumental in identifying characteristic bond vibrations.

Tetraphenyltin (SnPh₄): A prominent peak around 457 cm⁻¹ is characteristic of the Sn-C

stretching vibration.[5]

Triphenyltin Chloride (Ph₃SnCl): In addition to the Sn-C stretching vibration (around 450

cm⁻¹), a new absorption band appears in the region of 330-340 cm⁻¹, which is assigned to

the Sn-Cl stretching mode.[6]

Triphenylstannanylium Cation ([Ph₃Sn]⁺): The formation of the cation results in a

strengthening of the Sn-C bonds. This is expected to cause a shift of the Sn-C stretching
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vibration to a higher frequency (wavenumber) compared to its precursors. The absence of

the Sn-Cl stretching band would also be a key indicator of cation formation.

Mass Spectrometry (MS): Unveiling Fragmentation
Patterns
Mass spectrometry provides information about the mass-to-charge ratio of ions and their

fragmentation pathways.

Tetraphenyltin (SnPh₄): The mass spectrum is characterized by a base peak at m/z 351,

corresponding to the loss of one phenyl group to form the [Ph₃Sn]⁺ cation.[7]

Triphenyltin Chloride (Ph₃SnCl): The mass spectrum shows a molecular ion peak at m/z 386.

The most abundant fragment is typically the [Ph₃Sn]⁺ cation at m/z 351, formed by the loss

of the chlorine atom.[7][8] Further fragmentation can lead to the loss of phenyl groups.[5]

Triphenylstannanylium Cation ([Ph₃Sn]⁺): The mass spectrum of a triphenylstannanylium salt

would be dominated by the molecular ion of the cation at m/z 351.[8]

Experimental Protocols
Synthesis of Triphenylstannanylium
Tetrakis(pentafluorophenyl)borate
The generation of a stable triphenylstannanylium salt for unambiguous spectroscopic analysis

is best achieved using a non-coordinating anion. A common method involves the abstraction of

a hydride or chloride from a suitable precursor.
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Synthesis of [Ph₃Sn][B(C₆F₅)₄]

Triphenyltin Hydride (Ph₃SnH)

Hydride Abstraction

[Ph₃C][B(C₆F₅)₄] Anhydrous, Non-coordinating
Solvent (e.g., CH₂Cl₂)

[Ph₃Sn][B(C₆F₅)₄] Triphenylmethane (Ph₃CH)

Click to download full resolution via product page

Figure 2: Synthetic scheme for triphenylstannanylium tetrakis(pentafluorophenyl)borate.

Step-by-Step Protocol:

In a glovebox, dissolve triphenyltin hydride (Ph₃SnH) in a minimal amount of anhydrous

dichloromethane.

In a separate vial, dissolve an equimolar amount of triphenylmethylium

tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]) in anhydrous dichloromethane.

Slowly add the solution of [Ph₃C][B(C₆F₅)₄] to the Ph₃SnH solution with stirring.

Allow the reaction to proceed at room temperature for 1 hour.

The formation of the product can be monitored by ¹¹⁹Sn NMR spectroscopy, observing the

disappearance of the Ph₃SnH signal and the appearance of a new signal in the downfield

region characteristic of the [Ph₃Sn]⁺ cation.

The product can be isolated by precipitation with a non-polar solvent like hexane and

collected by filtration.
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NMR Data Acquisition
¹¹⁹Sn NMR:

Prepare a sample of the organotin compound in a suitable deuterated solvent (e.g., CDCl₃ or

CD₂Cl₂) in a 5 mm NMR tube.

Acquire the spectrum on a spectrometer equipped with a broadband probe tuned to the ¹¹⁹Sn

frequency.

Use a reference standard such as tetramethyltin (SnMe₄) at 0 ppm.

Due to the wide chemical shift range of ¹¹⁹Sn, ensure an appropriate spectral width is used.

[9]

¹³C NMR:

Prepare a sample of the organotin compound in a deuterated solvent.

Acquire a proton-decoupled ¹³C NMR spectrum.

The chemical shifts are referenced to the solvent peak or an internal standard like

tetramethylsilane (TMS).

Mass Spectrometry Data Acquisition
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or liquid

chromatography.

Utilize electrospray ionization (ESI) in positive ion mode.

Acquire the mass spectrum over an appropriate m/z range.

Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary

toolkit for the characterization of triphenylstannanylium chloride and its precursors. The
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dramatic downfield shift in the ¹¹⁹Sn NMR spectrum serves as the most definitive evidence for

the formation of the tricoordinate triphenylstannanylium cation. A comprehensive understanding

of these spectroscopic fingerprints is essential for any researcher working with these important

organotin species.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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